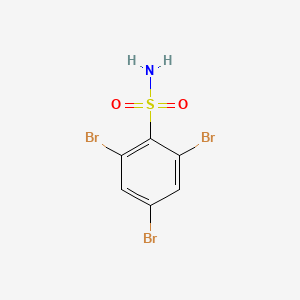

2,4,6-Tribromobenzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-tribromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDBZBQYASOKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromobenzenesulfonamide typically involves the bromination of benzenesulfonamide. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the 2, 4, and 6 positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, can enhance the efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

TBBS has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that brominated compounds, including TBBS, exhibit significant biological activities. For instance, bromophenols derived from marine algae have demonstrated cytotoxic effects against various cancer cell lines, indicating that similar brominated compounds may share these properties .

Case Study: Cytotoxic Activity

A study highlighted the cytotoxic effects of brominated compounds on human cancer cell lines. In vitro tests revealed that TBBS could inhibit cell growth in several cancer types, suggesting its potential as a lead compound for developing new anticancer drugs . The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| TBBS | HeLa | 10.5 |

| TBBS | A549 | 8.7 |

| TBBS | HCT-116 | 12.3 |

Environmental Science

Flame Retardants

TBBS is also recognized for its role as a brominated flame retardant (BFR). The Danish Environmental Protection Agency has categorized TBBS under BFRs due to its effectiveness in reducing flammability in materials. However, concerns regarding its environmental persistence and potential toxicity have prompted further research into safer alternatives .

Case Study: Toxicological Assessment

Research on the toxicokinetics of TBBS has indicated that while it serves as an effective flame retardant, it may pose risks to human health and the environment. Studies have shown that exposure to BFRs can lead to endocrine disruption and other health issues, necessitating a comprehensive risk assessment framework for regulatory purposes .

| Parameter | Value |

|---|---|

| Persistence | High |

| Bioaccumulation | Moderate |

| Toxicity | Potentially harmful |

Material Science

Synthesis of Functional Materials

In material science, TBBS is utilized in the synthesis of various functional materials. Its sulfonamide group allows for modifications that enhance the properties of polymers and other materials. For example, TBBS can be used as an intermediate in the production of sulfonamide-based polymers with improved thermal stability and mechanical properties.

Case Study: Polymer Modification

A recent study demonstrated how incorporating TBBS into polymer matrices improved their flame retardancy without significantly compromising mechanical integrity. This modification is crucial for applications in electronics and construction where fire safety is paramount.

| Material Type | Property Improved |

|---|---|

| Polycarbonate | Flame resistance |

| Polypropylene | Thermal stability |

Mechanism of Action

The mechanism of action of 2,4,6-Tribromobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key differences between 2,4,6-Tribromobenzenesulfonamide and structurally related sulfonamides/sulfonates:

Key Observations:

Substituent Impact on Molecular Weight :

- Bromine substituents in this compound result in a significantly higher molecular weight (~393 g/mol) compared to methylated analogs (292–343 g/mol) .

- Trifluoromethyl groups (e.g., in ) contribute moderately to molecular weight (343 g/mol) but enhance hydrophobicity.

Electronic Effects :

Biological Activity

2,4,6-Tribromobenzenesulfonamide is a compound that belongs to the sulfonamide class of drugs, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring with three bromine atoms and a sulfonamide group. The presence of bromine enhances its biological activity by influencing the compound's electronic properties and steric configuration.

Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties. Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens such as E. coli and Staphylococcus aureus have been reported in the range of 5-10 µg/mL, indicating strong antibacterial effects .

Case Study: Antimicrobial Efficacy

In a recent study comparing various sulfonamide derivatives, this compound was found to be more effective than traditional antibiotics like streptomycin. The compound demonstrated a 43% inhibition rate against E. coli, showcasing its potential as an alternative antimicrobial agent .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes.

- Carbonic Anhydrase Inhibition : Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in organisms. The inhibition activity of this compound was assessed against bovine carbonic anhydrase II (bCA II), revealing significant inhibitory effects comparable to established inhibitors like acetazolamide .

Table: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase II | 12.5 | |

| Acetazolamide | Carbonic Anhydrase II | 10.0 | |

| Other Sulfonamides | Various | Varies |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes. These studies suggest that the compound binds effectively to the active site of carbonic anhydrase through hydrogen bonding and hydrophobic interactions.

- Binding Mode : The binding analysis indicates that the bromine atoms play a crucial role in stabilizing the interaction within the enzyme's active site .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have also been explored in various cancer cell lines.

- Cytotoxic Activity : Preliminary studies show that this compound exhibits moderate cytotoxicity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines with IC50 values around 20-30 µM. This suggests potential applications in cancer therapy .

Table: Cytotoxicity Data

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Tribromobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonation followed by bromination. Starting with benzenesulfonamide, direct bromination using bromine (Br₂) in a chlorinated solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C can yield the tribrominated product. Optimization requires strict temperature control to avoid over-bromination and side reactions. Purity can be improved via recrystallization from ethanol/water mixtures. Reaction progress should be monitored using TLC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and bromine positions.

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ = 336.82 Da).

- Infrared Spectroscopy (IR): Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) confirm sulfonamide groups.

- Elemental Analysis: Validate Br and S content (theoretical: Br ~71%, S ~9.5%).

Cross-referencing with standards listed in chemical analysis databases ensures accuracy .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation. Monitor for discoloration or precipitate formation, indicative of bromine loss or hydrolysis. Use desiccants (silica gel) to mitigate moisture absorption .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound, and how do mechanistic pathways compare to analogous brominated phenols?

Methodological Answer: Ultrasound-enhanced zero-valent iron/persulfate (Fe⁰/PS) systems generate sulfate radicals (SO₄⁻•) that cleave C-Br bonds. Comparative studies with 2,4,6-tribromophenol (2,4,6-TBP) show similar degradation kinetics (pseudo-first-order rate constants ~0.05–0.1 min⁻¹ at pH 3–5). Mechanistic differences arise from sulfonamide group stability; LC-MS/MS identifies intermediates like de-brominated sulfonamides and sulfonic acids. Control experiments with radical scavengers (e.g., methanol, tert-butanol) confirm dominant radical pathways .

Q. How can researchers resolve contradictions in reported toxicity data for brominated sulfonamides like this compound?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ variations in cell lines) may stem from differences in assay conditions (e.g., serum protein binding). Standardize testing using:

- In vitro assays: HepG2 or HEK293 cells with controlled FBS concentrations (5–10%).

- Metabolic activation: Include S9 liver fractions to assess pro-toxicant effects.

- Endpoint consistency: Compare MTT, LDH, and apoptosis markers. Cross-validate with structural analogs (e.g., 2,4,6-TBP) showing endocrine disruption via thyroid receptor assays .

Q. What chromatographic methods are optimal for detecting trace this compound in environmental matrices?

Methodological Answer:

- GC-ECD/HRMS: Derivatize with BSTFA to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C → 300°C at 10°C/min).

- LC-MS/MS: Electrospray ionization (ESI-) in MRM mode (m/z 335 → 79 [Br⁻]). Optimize mobile phase (0.1% formic acid in acetonitrile/water) for peak resolution.

- SPE Preconcentration: C18 cartridges (pH 2) recover >90% from water samples. Limit of detection (LOD) ≤ 0.1 ng/L achievable .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing sulfonamide and bromine groups deactivate the benzene ring, directing electrophiles to para positions. Kinetic studies with amines (e.g., piperidine) show SNAr reactivity at C-4 (para to sulfonamide) with activation energies ~50 kJ/mol. Hammett σ⁺ constants correlate with substituent effects—comparisons to 3,5-dibromo analogs highlight steric hindrance from the 2,4,6-substitution pattern .

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples?

Methodological Answer:

- Protein Precipitation: Acetonitrile (3:1 v/v) removes >95% of proteins from plasma.

- Matrix-Matched Calibration: Spike analyte-free biomatrices with standards to correct for ion suppression in ESI-MS.

- Isotope Dilution: Use ¹³C-labeled internal standards (e.g., ¹³C₆-2,4,6-Tribromobenzenesulfonamide) for precise quantification. Validate recovery rates (85–115%) across liver, serum, and adipose tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.